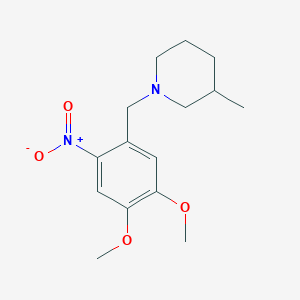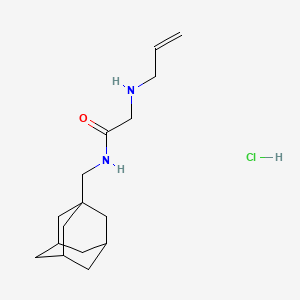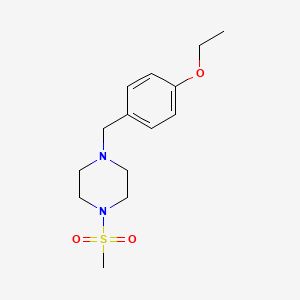![molecular formula C14H19Cl2NO B4935976 1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)
1-[3-(2,5-dichlorophenoxy)propyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,5-dichlorophenoxy)propyl]piperidine, also known as DSP-4, is a selective neurotoxin that is commonly used in scientific research to study the noradrenergic system. DSP-4 is a potent and specific neurotoxin that selectively destroys noradrenergic neurons in the central nervous system, making it a valuable tool for investigating the role of noradrenaline in various physiological and pathological processes.
Mecanismo De Acción
1-[3-(2,5-dichlorophenoxy)propyl]piperidine selectively destroys noradrenergic neurons by binding to and inhibiting the uptake of noradrenaline into these neurons. This leads to the accumulation of noradrenaline in the synaptic cleft, which can then be taken up by neighboring neurons that are not affected by 1-[3-(2,5-dichlorophenoxy)propyl]piperidine. Over time, the destruction of noradrenergic neurons leads to a reduction in noradrenaline levels in the brain.
Biochemical and Physiological Effects:
The destruction of noradrenergic neurons by 1-[3-(2,5-dichlorophenoxy)propyl]piperidine has been shown to have a number of biochemical and physiological effects. These include a reduction in the levels of noradrenaline in the brain, changes in the levels of other neurotransmitters, alterations in behavior, and changes in physiological functions such as blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(2,5-dichlorophenoxy)propyl]piperidine in lab experiments is its specificity for noradrenergic neurons. This allows researchers to selectively destroy these neurons without affecting other types of neurons. However, the use of 1-[3-(2,5-dichlorophenoxy)propyl]piperidine also has some limitations. For example, the effects of 1-[3-(2,5-dichlorophenoxy)propyl]piperidine are irreversible, which means that once the neurons are destroyed, they cannot be regenerated. Additionally, the use of 1-[3-(2,5-dichlorophenoxy)propyl]piperidine can lead to some variability in results due to differences in the extent of noradrenergic neuron destruction between animals.
Direcciones Futuras
There are a number of future directions for research using 1-[3-(2,5-dichlorophenoxy)propyl]piperidine. One area of interest is the role of noradrenaline in the regulation of mood and anxiety. Studies have shown that the destruction of noradrenergic neurons by 1-[3-(2,5-dichlorophenoxy)propyl]piperidine can lead to an increase in anxiety-like behavior in animals, suggesting that noradrenaline may play a role in the regulation of anxiety. Another area of interest is the role of noradrenaline in the pathophysiology of Alzheimer's disease. Studies have shown that there is a reduction in noradrenaline levels in the brains of patients with Alzheimer's disease, and that the destruction of noradrenergic neurons by 1-[3-(2,5-dichlorophenoxy)propyl]piperidine can lead to cognitive deficits similar to those seen in Alzheimer's disease. Finally, there is interest in developing new neurotoxins that are more selective and less toxic than 1-[3-(2,5-dichlorophenoxy)propyl]piperidine, which could lead to new insights into the role of noradrenaline in the brain.
Métodos De Síntesis
1-[3-(2,5-dichlorophenoxy)propyl]piperidine is synthesized by the reaction of 2,5-dichlorophenol with propargyl bromide to form 3-(2,5-dichlorophenoxy)propyne. The propyne is then reacted with piperidine to form 1-[3-(2,5-dichlorophenoxy)propyl]piperidine.
Aplicaciones Científicas De Investigación
1-[3-(2,5-dichlorophenoxy)propyl]piperidine has been widely used in scientific research to study the noradrenergic system. It has been used to investigate the role of noradrenaline in various physiological and pathological processes, including anxiety, depression, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[3-(2,5-dichlorophenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c15-12-5-6-13(16)14(11-12)18-10-4-9-17-7-2-1-3-8-17/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWLHNNJLZSYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,5-Dichlorophenoxy)propyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4935893.png)
![3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4935896.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4935902.png)
![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)

![methyl (4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B4935909.png)
![1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4935927.png)

![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide)](/img/structure/B4935938.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4935946.png)

![1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}](/img/structure/B4935966.png)
![2-ethoxyethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4935986.png)
![3-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4935993.png)